Amidephrine hydrochloride

Description

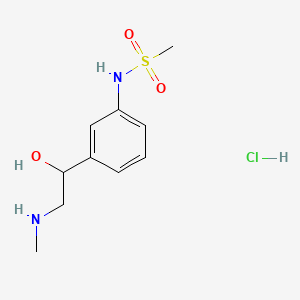

Structure

3D Structure of Parent

Properties

CAS No. |

58921-07-6 |

|---|---|

Molecular Formula |

C10H17ClN2O3S |

Molecular Weight |

280.77 g/mol |

IUPAC Name |

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H |

InChI Key |

KROFTUPDCYHRPV-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amidephrine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Amidephrine Hydrochloride: A Technical Guide to its Mechanism of Action on Alpha-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a sympathomimetic agent recognized for its selective agonist activity at alpha-1 adrenergic receptors. These receptors are pivotal in mediating the physiological effects of endogenous catecholamines, namely epinephrine and norepinephrine, across a multitude of organ systems. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction of this compound with alpha-1 adrenergic receptors. It details the downstream signaling cascades, presents available pharmacological data, and outlines the standard experimental protocols utilized for the characterization of alpha-1 adrenergic receptor agonists. For comparative purposes, quantitative data for the well-characterized non-selective alpha-1 agonist, phenylephrine, and the highly selective alpha-1A agonist, A-61603, are provided.

Introduction to Alpha-1 Adrenergic Receptors

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral components of the sympathetic nervous system.[1] They are activated by the binding of catecholamines, leading to a conformational change that facilitates the interaction with and activation of heterotrimeric G proteins. There are three distinct subtypes of alpha-1 adrenergic receptors, each encoded by a separate gene: α1A, α1B, and α1D.[2] These subtypes exhibit unique tissue distribution patterns and can couple to different signaling pathways, resulting in a diverse range of physiological responses.[3]

This compound: An Overview

Amidephrine is a phenylethanolamine derivative and a selective agonist for alpha-1 adrenoceptors, demonstrating negligible effects on alpha-2 adrenoceptors.[4] While specific binding affinities and functional potencies of this compound for the individual alpha-1 receptor subtypes are not extensively documented in publicly available literature, historical studies have indicated its significant intrinsic activity, particularly at the subtype now recognized as α1A.

Mechanism of Action: The Alpha-1 Adrenergic Signaling Cascade

The canonical signaling pathway initiated by the activation of alpha-1 adrenergic receptors, including by agonists such as this compound, is mediated through the Gq/11 family of G proteins.[2]

Upon agonist binding, the alpha-1 receptor catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gq protein. This activation leads to the dissociation of the Gαq-GTP subunit from the βγ-dimer. The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC).[2]

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, in conjunction with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as smooth muscle contraction.[2]

Quantitative Pharmacological Data

While specific quantitative data for this compound's interaction with alpha-1 adrenergic receptor subtypes is limited, the following tables provide data for the well-characterized non-selective alpha-1 agonist phenylephrine and the highly selective alpha-1A agonist A-61603 for comparative analysis.

Table 1: Binding Affinities (Ki) of Reference Alpha-1 Agonists

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Phenylephrine | α1A | 813 | Human | [5] |

| α1B | 1148 | Human | [5] | |

| α1D | 646 | Human | [5] | |

| A-61603 | α1A | 0.49 | Human | [6] |

| α1B | 145 | Human | [6] | |

| α1D | 162 | Human | [6] |

Table 2: Functional Potencies (EC50) of Reference Alpha-1 Agonists

| Compound | Assay | Receptor Subtype | EC50 (nM) | Species | Reference |

| Phenylephrine | Calcium Mobilization | α1A | 251 | Human | [5] |

| α1B | 229 | Human | [5] | ||

| α1D | 129 | Human | [5] | ||

| A-61603 | ERK Activation | α1A | 6 | Rat | [6] |

Experimental Protocols

The characterization of alpha-1 adrenergic receptor agonists like this compound relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved through competition binding studies where the unlabeled compound (e.g., amidephrine) competes with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the alpha-1 adrenergic receptor subtype of interest are homogenized in a cold lysis buffer.

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [3H]-prazosin) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Functional Assays

Functional assays are crucial for determining the potency (EC50) and efficacy of an agonist. For Gq-coupled receptors like the alpha-1 adrenoceptors, common functional assays measure the downstream consequences of receptor activation, such as inositol phosphate accumulation or intracellular calcium mobilization.

This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation.

Methodology:

-

Cell Culture and Labeling:

-

Cells stably or transiently expressing the alpha-1 adrenergic receptor subtype of interest are cultured.

-

The cells are incubated with myo-[3H]-inositol to radiolabel the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

The cells are then stimulated with various concentrations of this compound for a defined period.

-

-

Extraction and Separation:

-

The reaction is terminated by the addition of an acid (e.g., perchloric acid).

-

The aqueous phase containing the inositol phosphates is separated from the lipid phase.

-

The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

-

-

Quantification and Analysis:

-

The radioactivity of the eluted fractions is measured by liquid scintillation counting.

-

Dose-response curves are generated by plotting the amount of total inositol phosphates accumulated against the log concentration of the agonist.

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.

-

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Preparation and Dye Loading:

-

Cells expressing the target alpha-1 receptor subtype are seeded in a microplate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). These dyes exhibit a change in their fluorescent properties upon binding to Ca2+.

-

-

Agonist Addition and Signal Detection:

-

The microplate is placed in a fluorescence plate reader equipped with an automated injection system.

-

A baseline fluorescence reading is taken before the addition of the agonist.

-

Varying concentrations of this compound are injected into the wells, and the change in fluorescence intensity is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each agonist concentration.

-

Dose-response curves are constructed by plotting the peak response against the log concentration of the agonist.

-

The EC50 value is calculated from the dose-response curve.

-

Conclusion

This compound acts as a selective agonist at alpha-1 adrenergic receptors, initiating a well-defined signaling cascade through the Gq/11-PLC-IP3/DAG pathway, ultimately leading to an increase in intracellular calcium and subsequent cellular responses. While quantitative data on its subtype selectivity remains to be fully elucidated in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for the detailed pharmacological characterization of this and other alpha-1 adrenergic agonists. The comparative data for phenylephrine and A-61603 offer a valuable benchmark for interpreting future research in this area. A comprehensive understanding of the molecular interactions and functional consequences of this compound's action on alpha-1 adrenergic receptor subtypes is crucial for its potential therapeutic applications and for the development of more selective and efficacious drugs targeting this receptor family.

References

- 1. Alpha1-adrenergic receptors: new insights and directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway of Amidephrine hydrochloride from catecholamine precursors

An In-depth Technical Guide on the Synthesis of Amidephrine Hydrochloride from Catecholamine Precursors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine is a selective α1-adrenergic receptor agonist structurally related to the endogenous catecholamine epinephrine. Its synthesis is of significant interest to medicinal chemists and pharmaceutical scientists. This technical guide provides a comprehensive overview of a plausible synthetic pathway to this compound, contextualized by its relationship to natural catecholamine precursors. The document details the biosynthetic pathway of catecholamines to establish a biological baseline and subsequently outlines a complete, multi-step chemical synthesis route starting from a readily available precursor. Detailed experimental protocols for key transformations, quantitative data presented in tabular format, and logical workflow diagrams generated using Graphviz are provided to facilitate understanding and replication by professionals in the field.

Part 1: The Biological Context - Biosynthesis of Catecholamine Precursors

Amidephrine's structure and function are best understood by first examining its biological counterparts, the catecholamines. The endogenous synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine begins with the amino acid L-tyrosine. This multi-enzyme pathway is the primary source of these crucial neurotransmitters and hormones in the body. The key enzymatic steps are outlined below.[1][2][3][4]

The biosynthesis initiates with the rate-limiting hydroxylation of L-tyrosine to L-DOPA, catalyzed by tyrosine hydroxylase (TH).[1] L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[2] In noradrenergic and adrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated by dopamine β-hydroxylase (DBH) to yield norepinephrine.[3] Finally, in adrenergic neurons and the adrenal medulla, phenylethanolamine N-methyltransferase (PNMT) catalyzes the N-methylation of norepinephrine, using S-adenosyl methionine (SAM) as a methyl donor, to produce epinephrine.[3][4]

References

Amidephrine Hydrochloride Stereoisomerism: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride, a synthetic sympathomimetic amine, is a selective α1-adrenergic receptor agonist. Its structure contains a single chiral center, giving rise to two stereoisomers: the dextrorotatory (+) and levorotatory (-) enantiomers. This technical guide provides an in-depth analysis of the stereoisomerism of amidephrine and its profound impact on biological activity. It has been established that the pharmacological activity of amidephrine resides predominantly in the (-)-enantiomer, which exhibits high selectivity for α1-adrenoceptors with no significant activity at α2-adrenoceptors. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved in amidephrine's mechanism of action.

Introduction to Amidephrine and Stereoisomerism

Amidephrine is a phenylethanolamine derivative with vasoconstrictive properties, primarily used as a nasal decongestant. The presence of a hydroxyl group on the β-carbon of the ethylamine side chain creates a chiral center, resulting in two enantiomers, (R)- and (S)-amidephrine. As with many chiral drugs, these stereoisomers can exhibit significant differences in their pharmacological and toxicological profiles. Understanding the stereoselectivity of amidephrine's interaction with its biological target, the α1-adrenergic receptor, is crucial for optimizing its therapeutic efficacy and safety.

Comparative Biological Activity of Amidephrine Stereoisomers

The biological activity of amidephrine is markedly stereoselective, with the (-)-enantiomer being the pharmacologically active form.

Receptor Binding and Functional Activity

While specific binding affinity (Ki) and functional potency (EC50) values for both amidephrine enantiomers are not extensively reported in publicly available literature, functional studies have demonstrated the selective activity of (-)-amidephrine on α1-adrenoceptors.

A key study on the isolated vas deferens of the rat showed that (-)-amidephrine is a selective α1-adrenoceptor agonist and does not exert any effect on α2-adrenoceptors[1]. The agonist activity of (-)-amidephrine was competitively inhibited by α1-adrenoceptor antagonists, prazosin and E-643. The pA2 values, a measure of antagonist potency, were determined in the presence of (-)-amidephrine and compared to those obtained with the known α1-agonist, (-)-phenylephrine[1]. The similarity in pA2 values indicates that both agonists act on the same receptor population[1].

| Agonist | Antagonist | pA2 Value |

| (-)-Amidephrine | Prazosin | 8.19 |

| (-)-Phenylephrine | Prazosin | 8.48 |

| (-)-Amidephrine | E-643 | 8.36 |

| (-)-Phenylephrine | E-643 | 8.25 |

| Table 1: Antagonist pA2 values in the presence of (-)-Amidephrine and (-)-Phenylephrine in rat vas deferens. Data from Vizi, E. S., & Ludvig, N. (1983).[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and biological characterization of amidephrine stereoisomers are crucial for research and development. While specific protocols for amidephrine are not extensively published, methodologies for structurally similar compounds like phenylephrine and epinephrine can be adapted.

Chiral Separation of Amidephrine Enantiomers

The separation of amidephrine enantiomers is essential for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

Protocol: Chiral HPLC Separation of Amidephrine

-

Column: A chiral stationary phase column, such as one based on cyclodextrin or polysaccharide derivatives, should be selected. For compounds similar to amidephrine, like epinephrine, an ORpak CDBS-453 column has been used effectively.

-

Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier. For example, a mixture of aqueous sodium chloride solution with a small percentage of acetic acid and acetonitrile (e.g., 95/5% v/v) can be used.

-

Flow Rate: An isocratic flow rate of approximately 0.5 mL/min is a common starting point.

-

Temperature: The column temperature should be controlled, for instance, at 10°C, to ensure reproducible separation.

-

Detection: UV detection at a wavelength where amidephrine shows significant absorbance (e.g., 280 nm) is suitable.

-

Injection Volume: A standard injection volume of 20 µL can be used.

-

Sample Preparation: this compound samples should be dissolved in the mobile phase or a compatible solvent at a known concentration (e.g., 100 µg/mL).

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of the amidephrine stereoisomers for α1-adrenergic receptors. This typically involves a competition assay where the test compound (unlabeled amidephrine enantiomer) competes with a radiolabeled ligand for binding to the receptor.

Protocol: α1-Adrenergic Receptor Binding Assay

-

Receptor Source: Prepare cell membranes from a cell line stably expressing the human α1-adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D).

-

Radioligand: Use a high-affinity radiolabeled antagonist for the α1-adrenergic receptor, such as [³H]-prazosin.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled amidephrine enantiomer.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the amidephrine enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay (Schild Analysis)

Functional assays are essential to determine the potency and efficacy of the amidephrine stereoisomers as agonists. A Schild analysis can be performed to characterize the competitive antagonism and confirm the site of action.

Protocol: Schild Analysis for Amidephrine Stereoisomers

-

Tissue Preparation: Use an isolated tissue preparation that expresses α1-adrenergic receptors, such as rat vas deferens or aorta.

-

Experimental Setup: Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Cumulative Concentration-Response Curves: Generate cumulative concentration-response curves for the agonist (e.g., (-)-amidephrine) in the absence and presence of increasing concentrations of a competitive antagonist (e.g., prazosin).

-

Data Analysis: Measure the contractile response of the tissue. Plot the log of the agonist concentration versus the response. Determine the EC50 values for the agonist in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value for the antagonist.

Signaling Pathways of Amidephrine

As an α1-adrenergic receptor agonist, (-)-amidephrine is expected to activate the canonical Gq protein-coupled signaling pathway.

Upon binding of (-)-amidephrine to the α1-adrenergic receptor, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq. The activated α-subunit of Gq (Gαq) dissociates from the βγ-subunits and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, such as smooth muscle contraction (vasoconstriction).

References

In Vitro Characterization of Amidephrine Hydrochloride's Adrenergic Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is recognized as a selective agonist for the α1-adrenergic receptor. A thorough in vitro characterization is crucial to definitively ascertain its binding affinity and functional potency across the full spectrum of adrenergic receptor subtypes. This guide outlines the key experimental protocols and data presentation necessary for a comprehensive assessment of this compound's adrenergic selectivity. Due to the limited availability of specific binding and functional data for this compound in the public domain, this document also presents representative data from other well-characterized α1-adrenergic agonists to illustrate the expected outcomes of these experimental approaches.

Introduction to Adrenergic Receptors and this compound

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, epinephrine and norepinephrine. They are classified into two main groups, α and β, with several subtypes: α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3). These receptors mediate a wide range of physiological responses, making them important targets for therapeutic intervention.

Amidephrine is an α1-adrenoceptor selective agonist.[1] Its characterization is essential for understanding its pharmacological profile and potential therapeutic applications. This involves determining its binding affinity (Ki) and functional potency (EC50) at each adrenergic receptor subtype.

Quantitative Data on Adrenergic Receptor Selectivity

A comprehensive analysis of this compound's selectivity requires quantitative data on its interaction with all adrenergic receptor subtypes. Due to the absence of a complete public dataset for this compound, the following table includes representative binding affinities (pKi) and functional potencies (pEC50) for other known α1-selective and non-selective adrenergic agonists to exemplify the expected data format and highlight the parameters of interest.

Table 1: Representative Adrenergic Receptor Binding Affinities (pKi) and Functional Potencies (pEC50) of Select Adrenergic Agonists

| Compound | α1A | α1B | α1D | α2A | β1 | β2 |

| Binding Affinity (pKi) | ||||||

| Phenylephrine | 5.5 | 5.3 | 5.6 | <4 | <4 | <4 |

| A-61603 | 9.1 | 6.7 | 7.0 | <5 | <5 | <5 |

| Cirazoline | 8.0 | 7.5 | 7.8 | 6.0 | - | - |

| Functional Potency (pEC50) | ||||||

| Phenylephrine | 6.7 | 6.5 | 6.8 | - | - | - |

| A-61603 | 8.5 | 6.0 | 6.3 | - | - | - |

| Cirazoline | 8.2 | 7.1 | 7.4 | - | - | - |

Experimental Protocols for In Vitro Characterization

To determine the adrenergic receptor selectivity of this compound, a series of in vitro assays should be performed. These assays can be broadly categorized into binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor in the presence and absence of the test compound (this compound).

Experimental Protocol:

-

Membrane Preparation: Cell lines stably expressing the human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) are cultured and harvested. The cell pellets are homogenized in a lysis buffer and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Competition Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, [125I]-cyanopindolol for β receptors) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α receptors, propranolol for β receptors).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. The choice of assay depends on the G protein coupling of the adrenergic receptor subtype.

Alpha-1 adrenergic receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels.

Experimental Protocol:

-

Cell Culture and Dye Loading: Cells stably expressing the α1-adrenergic receptor subtypes are seeded into 96-well plates. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration (e.g., 60 minutes) at 37°C.

-

Compound Addition: Increasing concentrations of this compound are added to the wells.

-

Signal Detection: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The data are normalized to the maximum response and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Alpha-2 adrenergic receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Beta-adrenergic receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

Experimental Protocol:

-

Cell Culture: Cells stably expressing the α2- or β-adrenergic receptor subtypes are seeded into 96- or 384-well plates.

-

Assay Procedure:

-

For α2 receptor assays, cells are first stimulated with forskolin to increase basal cAMP levels. Then, increasing concentrations of this compound are added to measure the inhibition of cAMP production.

-

For β receptor assays, increasing concentrations of this compound are added to measure the stimulation of cAMP production.

-

-

cAMP Detection: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on competitive immunoassays with fluorescent, luminescent, or colorimetric readouts.

-

Data Analysis: For α2 receptors, the data are analyzed to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production. For β receptors, the data are analyzed to determine the EC50 value for the stimulation of cAMP production.

Mandatory Visualizations

Signaling Pathways

Caption: Adrenergic receptor signaling pathways.

Experimental Workflows

Caption: Radioligand binding assay workflow.

Caption: Functional assay workflow.

Conclusion

A comprehensive in vitro characterization is paramount to fully elucidate the adrenergic selectivity profile of this compound. The experimental protocols detailed in this guide, encompassing radioligand binding assays and functional assays for second messenger signaling, provide a robust framework for determining its binding affinities and functional potencies across all adrenergic receptor subtypes. The resulting quantitative data will be invaluable for researchers, scientists, and drug development professionals in advancing the understanding and potential therapeutic applications of this compound.

References

A Comparative Pharmacological Profile: Amidephrine Hydrochloride vs. Epinephrine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of adrenergic agonists, both endogenous catecholamines and synthetic compounds offer a diverse range of pharmacological activities, stemming from their varied affinities and efficacies at adrenergic receptor subtypes. This technical guide provides a comprehensive comparative analysis of Amidephrine hydrochloride, a selective α1-adrenergic receptor agonist, and Epinephrine, a non-selective adrenergic agonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective pharmacological profiles, supported by quantitative data, experimental methodologies, and visual representations of their signaling pathways.

Overview of Adrenergic Receptors and Signaling

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for catecholamines like epinephrine and norepinephrine. They are broadly classified into two main types: alpha (α) and beta (β) receptors, each with further subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). Activation of these receptors initiates distinct intracellular signaling cascades, leading to a wide array of physiological responses.

-

α1-Adrenergic Receptors: Primarily coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), typically causing smooth muscle contraction.

-

α2-Adrenergic Receptors: Generally coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

-

β-Adrenergic Receptors: Predominantly coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels and subsequent activation of protein kinase A (PKA).

Pharmacological Profile of this compound

Amidephrine (also known as Amidefrine, MJ-1996) is a synthetic sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors.[1][2] Its primary clinical use has been as a topical nasal decongestant, leveraging its vasoconstrictive properties.[1][3]

Receptor Selectivity and Potency

Amidephrine exhibits a pharmacological profile characterized by its selectivity for α1-adrenoceptors with minimal to no activity at α2 or β-adrenergic receptors.[2][4]

One study characterized the alpha-adrenoceptor activity of (-)-amidephrine in the isolated vas deferens of the rat. The results showed that (-)-amidephrine had selective activity on alpha 1-adrenoceptors and did not exert any effect on alpha 2-adrenoceptors.[4] The study also determined the pA2 value for the competitive α1-adrenoceptor antagonist prazosin in the presence of (-)-amidephrine to be 8.19 and 8.48, indicating a competitive interaction at the α1-receptor.[4]

Another study comparing the activity of various agonists on cloned α1-adrenergic receptor subtypes found that Amidephrine displayed substantial intrinsic activity at the α1C-adrenoceptor subtype, with little to no intrinsic activity at the α1B or α1A/D subtypes.[5] This suggests a degree of subtype selectivity within the α1-adrenoceptor family.

Table 1: Receptor Binding and Functional Data for this compound

| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50/pD2) | Efficacy (% of max response) | Reference |

| α1 | Data not available | Data not available | Data not available | |

| α1A/D | Little to no intrinsic activity | Data not available | Data not available | [5] |

| α1B | Little to no intrinsic activity | Data not available | Data not available | [5] |

| α1C | Substantial intrinsic activity | Data not available | Data not available | [5] |

| α2 | No effect observed | Data not available | Data not available | [4] |

| β | Minimal activity | Data not available | Data not available | [2] |

Mechanism of Action and Signaling Pathway

As a selective α1-adrenergic agonist, Amidephrine's primary mechanism of action involves the activation of the Gq/11 signaling cascade.

Caption: this compound Signaling Pathway.

Pharmacological Profile of Epinephrine

Epinephrine, also known as adrenaline, is an endogenous catecholamine that functions as a hormone and neurotransmitter. It is a potent, non-selective agonist of all adrenergic receptors (α1, α2, β1, β2, and β3).[]

Receptor Selectivity and Potency

Epinephrine's broad receptor activity results in a complex and dose-dependent pharmacological profile. At low doses, β-adrenergic effects (vasodilation, increased heart rate) may predominate, while at higher doses, α-adrenergic effects (vasoconstriction) become more pronounced.[7]

Table 2: Receptor Binding and Functional Data for Epinephrine

| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50/pD2) | Efficacy (% of max response) | Reference |

| α1 | 330 nM | Highly efficacious | Full agonist | [8] |

| α2 | 56 nM | Highly efficacious | Full agonist | [8] |

| β1 | 740 nM | Highly efficacious | Full agonist | [8] |

| β2 | Data not available | Highly efficacious | Full agonist | [] |

| β3 | Data not available | Data not available | Data not available |

Note: Ki and EC50 values can vary depending on the specific assay conditions and tissue/cell type used.

Mechanism of Action and Signaling Pathways

Epinephrine's non-selective nature means it activates multiple signaling pathways simultaneously.

Caption: Epinephrine's Diverse Signaling Pathways.

Comparative Analysis

The primary distinction between this compound and Epinephrine lies in their receptor selectivity. This fundamental difference dictates their pharmacological effects and potential therapeutic applications.

Table 3: Comparative Pharmacological Properties

| Feature | This compound | Epinephrine |

| Receptor Selectivity | Selective α1-agonist | Non-selective α and β agonist |

| Primary Signaling Pathway | Gq/11 → PLC → ↑IP3/DAG → ↑Ca²⁺ | Gs → AC → ↑cAMPGi → AC → ↓cAMPGq → PLC → ↑IP3/DAG |

| Primary Physiological Effect | Vasoconstriction | Vasoconstriction (α1), Vasodilation (β2),Increased heart rate and contractility (β1),Bronchodilation (β2) |

| Clinical Use Example | Nasal decongestant | Anaphylaxis, Cardiac arrest, Bronchospasm |

Experimental Protocols

The characterization of adrenergic agonists like Amidephrine and Epinephrine relies on a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a specific receptor.[7]

Workflow for a Competitive Radioligand Binding Assay:

Caption: Radioligand Binding Assay Workflow.

A typical protocol involves incubating cell membranes expressing the receptor of interest with a known concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[9]

In Vitro Functional Assays: Isolated Tissue Preparations

To assess the functional consequences of receptor activation, isolated tissue preparations are commonly used. For vasoconstrictor agents, isolated arterial rings (e.g., from rat aorta) are a standard model.

Protocol for Isolated Rat Aorta Vasoconstriction Assay:

-

Tissue Preparation: A rat is euthanized, and the thoracic aorta is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The aorta is cleaned of connective tissue and cut into rings of a specific width (e.g., 2-4 mm).

-

Mounting: The aortic rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2. One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl).

-

Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of the agonist (Amidephrine or Epinephrine) are added to the organ bath, and the resulting increase in tension is recorded.

-

Data Analysis: The contractile responses are plotted against the agonist concentration to generate a concentration-response curve, from which the EC50 (potency) and Emax (maximal efficacy) can be determined.

Pharmacokinetics

Table 4: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Epinephrine | Reference |

| Administration | Topical (nasal) | Intravenous, Intramuscular, Subcutaneous | [1][7] |

| Onset of Action | Data not available | Rapid (IV, IM) | [10][11] |

| Half-life | Data not available | < 5 minutes (IV) | [7][10] |

| Metabolism | Data not available | Extensively metabolized by COMT and MAO | [10] |

| Excretion | Data not available | Metabolites excreted in urine | [10] |

Note: Detailed pharmacokinetic data for this compound is not widely available.

Conclusion

This compound and Epinephrine represent two distinct classes of adrenergic agonists with markedly different pharmacological profiles. Amidephrine's selectivity for the α1-adrenergic receptor makes it a targeted vasoconstrictor, suitable for localized applications such as nasal decongestion. In contrast, Epinephrine's non-selective agonism at all adrenergic receptors results in a broad spectrum of physiological effects, rendering it a critical therapeutic agent in systemic emergencies like anaphylaxis and cardiac arrest.

For drug development professionals, the choice between a selective and a non-selective agonist depends entirely on the therapeutic goal. The development of selective agents like Amidephrine allows for the targeting of specific physiological responses while minimizing off-target effects. Conversely, the broad activity of non-selective agents like Epinephrine is invaluable in situations requiring a multi-faceted physiological response. Further research to fully elucidate the receptor binding affinities, functional potencies, and pharmacokinetic profile of Amidephrine would be beneficial for a more complete comparative analysis and could unveil additional therapeutic potentials for this selective α1-agonist.

References

- 1. Amidephrine - Wikipedia [en.wikipedia.org]

- 2. Buy Amidephrine (EVT-404783) | 3354-67-4 [evitachem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of agonists for cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. The pharmacokinetics of epinephrine/adrenaline autoinjectors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Primary Sympathomimetic Properties of Amidephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a sympathomimetic agent characterized by its selective agonist activity at α1-adrenergic receptors. This technical guide delineates the primary sympathomimetic properties of this compound, presenting key quantitative data on its receptor affinity and potency. Detailed experimental protocols for in vitro and in vivo assessments are provided to facilitate reproducible research. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Amidephrine is a synthetic sympathomimetic amine, structurally related to phenylephrine, that exerts its physiological effects primarily through the activation of the adrenergic system. Classified as a selective α1-adrenoceptor agonist, Amidephrine is of significant interest for its potential therapeutic applications, particularly as a vasoconstrictor.[1] A thorough understanding of its pharmacological profile is crucial for its development and clinical application. This guide provides an in-depth analysis of its primary sympathomimetic properties, focusing on its interaction with α1-adrenergic receptors.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective agonism of α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade.

The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately leads to the phosphorylation of various intracellular proteins, resulting in a physiological response, such as smooth muscle contraction.

Quantitative Pharmacological Data

The sympathomimetic activity of this compound has been quantified through various in vitro assays. The following tables summarize the key parameters of its affinity and potency at α1-adrenergic receptors.

Table 1: Receptor Affinity Data for (-)-Amidephrine

| Antagonist | Preparation | pA2 Value |

| Prazosin | Isolated Rat Vas Deferens | 8.19[1] |

| Prazosin | Isolated Rat Vas Deferens | 8.48[1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is an indirect measure of the antagonist's affinity for the receptor and can be used to characterize the receptor being studied.

Table 2: Potency Data for Amidephrine

| Preparation | Parameter | Value (µM) |

| Rat Vas Deferens (Young Adult) | EC50 | 6.79 |

| Rat Vas Deferens (Old) | EC50 | 6.17 |

The EC50 value is the concentration of a drug that gives half-maximal response.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the sympathomimetic properties of this compound.

In Vitro Functional Assay: Isolated Rat Vas Deferens Contraction

This protocol describes the methodology to determine the potency (EC50) of this compound by measuring its contractile effect on isolated rat vas deferens tissue.

Experimental Workflow:

Materials and Reagents:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.7)

-

This compound stock solution

-

Organ bath system with isometric force-displacement transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a male Wistar rat via an approved method. Dissect the vas deferens, clean it of adhering fat and connective tissue, and cut it into segments of approximately 2 cm.

-

Tissue Mounting: Suspend each tissue segment in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

Equilibration: Apply a resting tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15 minutes.

-

Cumulative Concentration-Response Curve: After equilibration, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.

-

Data Recording: Record the isometric tension generated by the tissue using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Express the contractile response as a percentage of the maximum response. Plot the logarithm of the this compound concentration against the percentage response to generate a concentration-response curve. Calculate the EC50 value from this curve using non-linear regression analysis.

In Vivo Hemodynamic Assessment in Anesthetized Rats

This protocol details the procedure for evaluating the in vivo cardiovascular effects of this compound, specifically its impact on mean arterial pressure (MAP) in anesthetized rats.

Experimental Workflow:

Materials and Reagents:

-

Male Wistar rats (300-350 g)

-

Anesthetic (e.g., urethane)

-

Saline solution (0.9% NaCl)

-

This compound solutions of varying concentrations

-

Polyethylene catheters

-

Pressure transducer and data acquisition system

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.). Cannulate the trachea to ensure a clear airway. Isolate and cannulate the left femoral vein for drug administration and the right carotid artery for blood pressure measurement.

-

Hemodynamic Monitoring: Connect the arterial cannula to a pressure transducer to record blood pressure. Allow the animal to stabilize for at least 30 minutes after surgery to obtain stable baseline readings of mean arterial pressure (MAP) and heart rate (HR).

-

Drug Administration: Administer a bolus injection of this compound (e.g., in a dose range of 1-100 µg/kg) through the femoral vein cannula. Flush the cannula with a small volume of saline.

-

Continuous Monitoring: Continuously record MAP and HR before, during, and after drug administration until the parameters return to baseline.

-

Data Analysis: Measure the peak change in MAP from the pre-injection baseline. If multiple doses are tested, construct a dose-response curve by plotting the change in MAP against the logarithm of the administered dose.

Conclusion

This compound is a selective α1-adrenergic receptor agonist with potent vasoconstrictive properties. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers investigating its sympathomimetic effects. The elucidated signaling pathway and experimental workflows provide a clear framework for understanding its mechanism of action and for designing further studies. This comprehensive resource is intended to support the continued exploration of this compound's therapeutic potential.

References

Chemical structure and physical properties of Amidephrine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a synthetic sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors.[1][2] Structurally related to phenylephrine, it is a phenylethanolamine derivative.[2] This technical guide provides an in-depth overview of the chemical structure and physical properties of this compound, including experimental protocols for their determination and a detailed visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of Amidephrine. The chemical structure and key identifiers are presented below.

| Identifier | Value | Source |

| IUPAC Name | N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride | [3] |

| Molecular Formula | C₁₀H₁₇ClN₂O₃S | [4] |

| Molecular Weight | 280.77 g/mol | [4] |

| CAS Number | 58921-07-6 | [5] |

| Canonical SMILES | CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O.Cl |

Physical Properties

A summary of the known physical properties of Amidephrine and its hydrochloride salt is provided in the table below. It is important to note that while some quantitative data exists for the free base (Amidephrine), specific experimental data for the hydrochloride salt is limited in publicly available literature.

| Property | Value | Compound | Source |

| Melting Point | 159-161 °C | Amidephrine | [1][6] |

| Approx. 130-135 °C | Amidephrine | [7] | |

| Solubility | Soluble in water and alcohol; Insoluble in non-polar solvents. | Amidephrine | [7] |

| pKa | 9.1 | Amidephrine | [1] |

| Appearance | Typically a white crystalline powder. | Amidephrine | [7] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of pharmaceutical compounds like this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range from the initial melting (first appearance of liquid) to complete melting is recorded.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Determination: a. The capillary tube is placed in the heating block of the melting point apparatus. b. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation. d. The temperature at which the first drop of liquid appears is recorded as the onset of melting. e. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure substance, this range is typically narrow (0.5-2°C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment.

-

Vials with screw caps.

-

Analytical balance.

-

Filtration device (e.g., syringe filters).

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a vial.

-

Equilibration: The vial is sealed and placed in a constant temperature shaker bath (typically at 25°C or 37°C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. The suspension is allowed to stand to allow the undissolved solid to settle. b. A sample of the supernatant is carefully withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles. c. The filtrate is then diluted as necessary for analysis.

-

Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups like Amidephrine, the pKa value is crucial for understanding its behavior at different pH values.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

-

Potentiometer with a pH electrode.

-

Burette.

-

Magnetic stirrer and stir bar.

-

Standardized solutions of hydrochloric acid and sodium hydroxide.

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: a. The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. b. The solution is titrated with a standardized solution of sodium hydroxide, added in small, precise increments. c. The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: a. A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. b. The equivalence point(s) of the titration are identified from the inflection point(s) of the curve. c. The pKa value is determined from the pH at the half-equivalence point.

-

Reporting: The determined pKa value(s) are reported, often with the temperature at which the measurement was made.

Mechanism of Action and Signaling Pathway

This compound is a selective α1-adrenergic receptor agonist.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

Alpha-1 Adrenergic Receptor Signaling Pathway

The binding of Amidephrine to the α1-adrenergic receptor triggers the activation of the Gq alpha subunit of the associated G-protein. This initiates a series of intracellular events, as depicted in the following diagram.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Pathway Description:

-

Receptor Binding: Amidephrine binds to and activates the α1-adrenergic receptor on the cell surface.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the associated Gq protein, leading to its activation and dissociation from the βγ subunits.

-

Phospholipase C Activation: The activated Gαq subunit binds to and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: The increased intracellular Ca²⁺ concentration, along with DAG that remains in the cell membrane, synergistically activates Protein Kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of events that culminate in the final cellular response, such as smooth muscle contraction.

Conclusion

This technical guide provides a consolidated overview of the chemical structure, physical properties, and mechanism of action of this compound. The provided experimental protocols offer a standardized approach for the characterization of this and other pharmaceutical compounds. The visualization of the α1-adrenergic signaling pathway offers a clear understanding of the molecular events following receptor activation. While specific experimental data for the hydrochloride salt of Amidephrine is not extensively available in the public domain, this guide serves as a foundational resource for researchers and professionals in the field of drug development.

References

Preliminary Screening of Amidephrine Hydrochloride for Neurological Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed framework for the preliminary screening of Amidephrine hydrochloride, a selective α1-adrenergic receptor agonist, for potential therapeutic applications in neurological diseases. Given the current lack of direct published research on this compound in this context, this document provides a comprehensive, albeit hypothetical, roadmap for its initial evaluation. The guide details potential mechanisms of action, proposes relevant in vitro and in vivo models for Alzheimer's disease, Parkinson's disease, and ischemic stroke, and provides detailed experimental protocols. All quantitative data are presented in illustrative tables for comparative purposes. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed screening process. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the neurotherapeutic potential of α1-adrenergic agonists like this compound.

Introduction

Neurological diseases, including Alzheimer's, Parkinson's, and stroke, represent a significant and growing global health burden. A key challenge in developing effective therapies is the complex pathophysiology of these disorders, which often involves multiple interacting pathways, including neurotransmitter systems, neuroinflammation, and neuronal cell death. The adrenergic system, a critical regulator of neuronal function, has been implicated in the pathophysiology of several neurological conditions.

This compound is a sympathomimetic agent that acts as a selective agonist for α1-adrenergic receptors.[1] While its current clinical use is primarily for conditions like rhinitis, its mechanism of action suggests a potential for modulating neurological processes.[2] α1-adrenergic receptors are G-protein coupled receptors that, upon activation, lead to the activation of phospholipase C and subsequent increases in inositol trisphosphate and diacylglycerol, ultimately resulting in an increase in intracellular calcium.[3] In the central nervous system, these receptors are involved in regulating arousal, attention, and neuronal excitability.

This guide proposes a structured approach to the preliminary screening of this compound in established models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. The objective is to provide a comprehensive framework for assessing its potential neuroprotective, anti-inflammatory, and pro-cognitive effects.

Proposed Mechanism of Action in a Neurological Context

This compound's primary mechanism of action is the stimulation of α1-adrenergic receptors.[1] In the brain, these receptors are expressed on various cell types, including neurons and glial cells. The downstream signaling cascade initiated by this compound could potentially influence several pathways relevant to neurological diseases.

Signaling Pathway

The activation of α1-adrenergic receptors by this compound is proposed to initiate the following signaling cascade:

Caption: this compound Signaling Pathway.

Proposed Preliminary Screening Workflow

A tiered screening approach is recommended, starting with in vitro assays to establish basic cytotoxicity and mechanism of action, followed by more complex cell-based models, and finally, in vivo studies in animal models of specific neurological diseases.

Caption: Proposed Screening Workflow.

Experimental Protocols and Illustrative Data

Tier 1: In Vitro Assays

-

Objective: To determine the cytotoxic concentration range of this compound in neuronal cell lines.

-

Protocol:

-

Seed SH-SY5Y (human neuroblastoma) cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, treat cells with increasing concentrations of this compound (0.1 µM to 100 µM) for 24 and 48 hours.

-

Assess cell viability using the MTT assay.

-

Measure absorbance at 570 nm and calculate the percentage of cell viability relative to vehicle-treated control cells.

-

-

Illustrative Data:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |

| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 |

| 1 | 99.1 ± 5.0 | 96.3 ± 4.7 |

| 10 | 95.4 ± 6.1 | 90.1 ± 5.5 |

| 50 | 88.2 ± 7.3 | 75.6 ± 6.9 |

| 100 | 70.5 ± 8.0 | 52.3 ± 7.8 |

-

Objective: To confirm the binding affinity of this compound to α1-adrenergic receptors.

-

Protocol:

-

Use cell membranes prepared from HEK293 cells stably expressing human α1A-, α1B-, and α1D-adrenergic receptors.

-

Perform competitive radioligand binding assays using [3H]-prazosin as the radioligand.

-

Incubate membranes with a fixed concentration of [3H]-prazosin and increasing concentrations of this compound.

-

Measure bound radioactivity and calculate the Ki (inhibition constant).

-

-

Illustrative Data:

| Receptor Subtype | Ki (nM) |

| α1A | 15.2 |

| α1B | 25.8 |

| α1D | 30.5 |

Tier 2: Cell-Based Disease Models

-

Objective: To evaluate the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity.

-

Protocol:

-

Differentiate SH-SY5Y cells with retinoic acid for 5 days.

-

Pre-treat cells with non-toxic concentrations of this compound (e.g., 1 µM, 10 µM) for 2 hours.

-

Expose cells to Aβ (1-42) oligomers (10 µM) for 24 hours.

-

Assess cell viability using the LDH assay and neurite outgrowth by immunofluorescence staining for β-III tubulin.

-

-

Illustrative Data:

| Treatment Group | LDH Release (% of Control) | Average Neurite Length (µm) |

| Vehicle Control | 100 ± 8.1 | 50.2 ± 4.5 |

| Aβ (1-42) | 250.6 ± 15.3 | 22.1 ± 3.1 |

| Aβ + Amidephrine (1 µM) | 180.4 ± 12.7 | 35.8 ± 3.9 |

| Aβ + Amidephrine (10 µM) | 135.9 ± 10.2 | 42.5 ± 4.2 |

-

Objective: To assess the ability of this compound to protect against oxidative stress, a key pathological feature of Parkinson's disease.

-

Protocol:

-

Use primary dopaminergic neurons or LUHMES cells.

-

Pre-treat cells with this compound (1 µM, 10 µM) for 2 hours.

-

Induce oxidative stress with 6-hydroxydopamine (6-OHDA) or MPP+.

-

Measure cell viability (MTT assay) and reactive oxygen species (ROS) production (DCFDA assay).

-

-

Illustrative Data:

| Treatment Group | Cell Viability (%) | ROS Production (% of Control) |

| Vehicle Control | 100 ± 6.5 | 100 ± 9.3 |

| 6-OHDA | 45.2 ± 5.1 | 320.1 ± 25.8 |

| 6-OHDA + Amidephrine (1 µM) | 60.8 ± 5.9 | 245.6 ± 20.1 |

| 6-OHDA + Amidephrine (10 µM) | 78.4 ± 6.3 | 180.3 ± 15.7 |

Tier 3: In Vivo Animal Models

-

Objective: To evaluate the effect of chronic this compound administration on cognitive deficits and neuropathology in a transgenic mouse model of Alzheimer's disease.

-

Protocol:

-

Treat 6-month-old 5XFAD mice with this compound (e.g., 1 mg/kg/day via osmotic minipump) or vehicle for 3 months.

-

Assess cognitive function using the Morris water maze and Y-maze tests.

-

At the end of the treatment period, sacrifice animals and perform immunohistochemical analysis of brain tissue for Aβ plaques and neuroinflammation markers (Iba1, GFAP).

-

-

Illustrative Data:

| Treatment Group | Escape Latency (s) - Day 5 | Spontaneous Alternation (%) | Aβ Plaque Load (%) |

| Wild-Type + Vehicle | 15.2 ± 2.1 | 75.4 ± 5.8 | N/A |

| 5XFAD + Vehicle | 45.8 ± 5.3 | 48.9 ± 4.7 | 12.6 ± 1.8 |

| 5XFAD + Amidephrine | 30.1 ± 4.9 | 62.3 ± 5.1 | 8.9 ± 1.5 |

-

Objective: To determine if this compound can mitigate motor deficits and dopaminergic neuron loss in a neurotoxin-induced model of Parkinson's disease.

-

Protocol:

-

Administer MPTP to C57BL/6 mice to induce parkinsonism.

-

Treat mice with this compound (e.g., 1 mg/kg, i.p.) or vehicle daily, starting 24 hours after the last MPTP injection.

-

Evaluate motor function using the rotarod and pole tests.

-

Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron survival.

-

-

Illustrative Data:

| Treatment Group | Latency to Fall (s) - Rotarod | TH+ Cell Count (Substantia Nigra) |

| Saline + Vehicle | 180.5 ± 15.2 | 8500 ± 450 |

| MPTP + Vehicle | 65.3 ± 10.8 | 4200 ± 380 |

| MPTP + Amidephrine | 110.7 ± 12.5 | 6100 ± 410 |

-

Objective: To assess the neuroprotective effects of this compound in a rat model of ischemic stroke.

-

Protocol:

-

Induce focal cerebral ischemia by MCAO in adult male Sprague-Dawley rats.

-

Administer this compound (e.g., 0.5 mg/kg, i.v.) or vehicle at the time of reperfusion.

-

Measure infarct volume at 24 hours post-MCAO using TTC staining.

-

Assess neurological deficits using the Bederson score.

-

-

Illustrative Data:

| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score |

| Sham + Vehicle | N/A | 0.2 ± 0.1 |

| MCAO + Vehicle | 250.8 ± 30.5 | 3.5 ± 0.4 |

| MCAO + Amidephrine | 180.2 ± 25.1 | 2.6 ± 0.5 |

Conclusion

This technical guide provides a comprehensive, though prospective, framework for the preliminary screening of this compound in neurological disease models. The proposed workflow, from initial in vitro characterization to in vivo efficacy studies, is designed to systematically evaluate its potential as a neurotherapeutic agent. The illustrative data tables offer a benchmark for expected outcomes and aid in the interpretation of potential results. While the information presented is based on the known pharmacology of α1-adrenergic agonists and established disease models, it is crucial to underscore that empirical data from these specific experiments are needed to validate these hypotheses. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into the potential of this compound and other adrenergic modulators for the treatment of devastating neurological disorders.

References

Determining the Binding Affinity of Amidephrine Hydrochloride to Adrenergic Receptor Subtypes: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of Amidephrine hydrochloride to adrenergic receptor (AR) subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on binding affinity, details relevant experimental methodologies, and illustrates key biological pathways and workflows.

Executive Summary

Amidephrine is a sympathomimetic agent recognized as a selective α1-adrenergic receptor agonist.[1] This selectivity imparts vasoconstrictive properties, making it primarily useful as a nasal decongestant.[1] Pharmacological characterization indicates that Amidephrine has minimal activity at α2 or β-adrenergic receptors.[2] This document collates the available quantitative and qualitative data to provide a clear profile of Amidephrine's interaction with adrenergic receptor subtypes.

Binding Affinity of this compound

One study characterized the alpha-adrenoceptor activity of (-)-Amidephrine in the isolated vas deferens of the rat, a tissue rich in α1-adrenoceptors.[2] The results showed that (-)-Amidephrine is a selective agonist for α1-adrenoceptors and failed to exert any effect on α2-adrenoceptors in this preparation.[2]

The following table summarizes the available functional potency data for Amidephrine. It is important to note that these are functional potencies (EC50) and not direct binding affinities (Ki).

| Receptor Subtype | Ligand | Value Type | Value (µM) | Species/Tissue | Reference |

| α1-Adrenoceptor | Amidephrine | EC50 | 6.17 - 6.79 | Rat (Vas Deferens) | [3] |

| α2-Adrenoceptor | (-)-Amidephrine | Activity | No effect observed | Rat (Vas Deferens) | [2] |

| β-Adrenoceptor | Amidephrine | Activity | Minimal activity reported | - |

Note: The EC50 values were obtained from functional assays measuring monopulse field contraction in the vas deferens epithelium and prostate gland of rats.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[4] A competitive binding assay is typically used to determine the binding affinity (Ki) of an unlabeled test compound (like Amidephrine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Principle

This assay measures the competition between a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) and varying concentrations of an unlabeled competitor (this compound) for binding to receptors in a tissue homogenate or cell membrane preparation. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Detailed Methodology

1. Membrane Preparation:

-

Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

-

The assay is typically performed in 96-well plates.

-

To each well, add the following components in order:

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-receptors, at a concentration at or below its Kd).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

The membrane preparation (containing a consistent amount of protein, e.g., 50-120 µg).

-

-

Total Binding Wells: Contain buffer, radioligand, and membranes (no competitor).

-

Non-specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a known, non-radioactive antagonist (e.g., phentolamine) to saturate the receptors.

3. Incubation and Filtration:

-

The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Scintillation Counting:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding (NSB) from the total binding.

-

The specific binding data is plotted against the logarithm of the competitor (Amidephrine) concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations: Signaling Pathway and Experimental Workflow

Alpha-1 Adrenergic Receptor Signaling Pathway

Amidephrine, as an α1-adrenergic agonist, activates the Gq signaling cascade. This pathway is crucial for its physiological effects, such as smooth muscle contraction.

Caption: Alpha-1 adrenergic receptor Gq signaling pathway.